molecular formula C11H12O3 B6270718 (5-ethoxy-1-benzofuran-2-yl)methanol CAS No. 1483759-35-8

(5-ethoxy-1-benzofuran-2-yl)methanol

Cat. No. B6270718
CAS RN: 1483759-35-8
M. Wt: 192.2
InChI Key:
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Description

(5-Ethoxy-1-benzofuran-2-yl)methanol, also known as 5-EBF, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of benzofuran, a heterocyclic aromatic compound found in many natural products, and is synthesized by condensation of benzaldehyde and ethyl acetoacetate. This compound has been used in a variety of research applications, including drug development, biochemical and physiological studies, and laboratory experiments.

Mechanism of Action

The exact mechanism of action of (5-ethoxy-1-benzofuran-2-yl)methanol is not yet known. However, it is believed that the compound binds to specific proteins in the body, which then triggers a biochemical or physiological response. In addition, (5-ethoxy-1-benzofuran-2-yl)methanol may interact with other molecules or compounds in the body to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-ethoxy-1-benzofuran-2-yl)methanol are not fully understood. However, some studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, (5-ethoxy-1-benzofuran-2-yl)methanol has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the production of certain proteins, such as vascular endothelial growth factor.

Advantages and Limitations for Lab Experiments

(5-ethoxy-1-benzofuran-2-yl)methanol has several advantages for use in laboratory experiments. The compound is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without significant degradation. In addition, (5-ethoxy-1-benzofuran-2-yl)methanol has a high affinity for many proteins, making it a useful tool for studying protein structure and function. However, (5-ethoxy-1-benzofuran-2-yl)methanol also has some limitations. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound can be toxic in high concentrations, and should be handled with care.

Future Directions

Despite its potential applications, there is still much to learn about (5-ethoxy-1-benzofuran-2-yl)methanol and its effects on the body. Future research could focus on the pharmacological properties of (5-ethoxy-1-benzofuran-2-yl)methanol, including its potential use as a drug or therapeutic agent. In addition, further research could focus on the biochemical and physiological effects of the compound, as well as its potential interactions with other molecules or compounds. Finally, research could be conducted to explore the potential toxicity of (5-ethoxy-1-benzofuran-2-yl)methanol and its effects on the environment.

Synthesis Methods

(5-ethoxy-1-benzofuran-2-yl)methanol can be synthesized through a condensation reaction of benzaldehyde and ethyl acetoacetate. This reaction occurs in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate, and an acid such as hydrochloric acid, sulfuric acid, or acetic acid. The reaction is typically carried out at a temperature of 80-100°C for 2-4 hours. After the reaction is complete, the product is isolated and purified by column chromatography or recrystallization.

Scientific Research Applications

(5-ethoxy-1-benzofuran-2-yl)methanol has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. In drug development, (5-ethoxy-1-benzofuran-2-yl)methanol has been used as a lead compound for the development of novel drugs and therapeutic agents. In biochemical and physiological studies, (5-ethoxy-1-benzofuran-2-yl)methanol has been used to study the structure and function of enzymes and other proteins. In laboratory experiments, (5-ethoxy-1-benzofuran-2-yl)methanol has been used as a substrate, inhibitor, or activator of various biochemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethoxy-1-benzofuran-2-yl)methanol involves the reaction of 2-ethoxyphenol with paraformaldehyde in the presence of a Lewis acid catalyst, followed by reduction of the resulting benzofuran-2-carbaldehyde with sodium borohydride in methanol.", "Starting Materials": [ "2-ethoxyphenol", "paraformaldehyde", "Lewis acid catalyst", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-ethoxyphenol (1.0 equiv) and paraformaldehyde (1.2 equiv) in anhydrous methanol.", "Step 2: Add a catalytic amount of Lewis acid catalyst (e.g. BF3.OEt2) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting benzofuran-2-carbaldehyde in methanol and add a stoichiometric amount of sodium borohydride.", "Step 6: Stir the reaction mixture at room temperature for several hours and quench with water.", "Step 7: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate the solution under reduced pressure to obtain (5-ethoxy-1-benzofuran-2-yl)methanol as a white solid." ] }

CAS RN

1483759-35-8

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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